molecular formula C10H12O B11924007 4-Methylindan-5-ol CAS No. 20294-38-6

4-Methylindan-5-ol

Cat. No.: B11924007
CAS No.: 20294-38-6
M. Wt: 148.20 g/mol
InChI Key: BVKUYBCYSJOQLD-UHFFFAOYSA-N
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Description

4-Methylindan-5-ol is a chemical compound of interest in various research fields. It is based on the indane structure, a bicyclic organic compound consisting of a benzene ring fused to a cyclopentane ring . The specific 4-Methylindan scaffold has documented applications in analytical research and method development, where it can be analyzed using reverse-phase (RP) HPLC methods . Furthermore, scientific literature indicates that structurally related heterocyclic indane derivatives have been investigated for their potential biological activity. Patent research shows that such derivatives are explored for controlling pain and treating conditions like glaucoma, suggesting a potential area of interest for further pharmacological study . This product is intended for research and analysis in a controlled laboratory environment. It is labeled For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, or for human use . Researchers should consult the relevant safety data sheets before handling.

Properties

CAS No.

20294-38-6

Molecular Formula

C10H12O

Molecular Weight

148.20 g/mol

IUPAC Name

4-methyl-2,3-dihydro-1H-inden-5-ol

InChI

InChI=1S/C10H12O/c1-7-9-4-2-3-8(9)5-6-10(7)11/h5-6,11H,2-4H2,1H3

InChI Key

BVKUYBCYSJOQLD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1CCC2)O

Origin of Product

United States

Preparation Methods

Friedel-Crafts Cyclization and Alkylation

The Friedel-Crafts reaction has historically served as a cornerstone for constructing indan derivatives. For 4-methylindan-5-ol, a plausible route involves the cyclization of 3-(3-methylphenyl)propan-1-ol using Lewis acids like aluminum chloride (AlCl₃). This method capitalizes on the electrophilic aromatic substitution mechanism, where the hydroxyl group directs ring closure to the para position relative to the methyl substituent. Early studies on similar indanols report yields of 40–60% under optimized conditions (0–5°C, dichloromethane solvent). Challenges include controlling polyalkylation byproducts and managing the exothermic nature of the reaction.

Reduction of Keto Intermediates

An alternative pathway involves the synthesis of 4-methylindan-5-one followed by ketone reduction. The keto precursor can be obtained via oxidation of 4-methylindane or through Friedel-Crafts acylation of o-xylene with propionyl chloride. Subsequent reduction using sodium borohydride (NaBH₄) in methanol achieves partial conversion (55–65% yield), while catalytic hydrogenation with Raney nickel under 30–50 psi H₂ pressure improves selectivity (>80% yield). Nuclear magnetic resonance (NMR) studies confirm the stereochemical retention of the methyl group during reduction.

Modern Catalytic Methods

Transition Metal-Mediated Synthesis

Palladium-catalyzed cross-coupling reactions offer regiocontrol in constructing the indan backbone. Suzuki-Miyaura coupling between 5-bromo-4-methylindan and arylboronic acids has been explored, though the hydroxyl group necessitates protection (e.g., as a tert-butyldimethylsilyl ether) to prevent catalyst poisoning. Recent advances in iridium-catalyzed C–H borylation show potential for direct functionalization of the indan core without pre-halogenation.

Organocatalytic Asymmetric Routes

Chiral phosphoric acids enable enantioselective synthesis of indanol derivatives. In a model system, the dynamic kinetic resolution of this compound racemate using (R)-TRIP catalyst achieves 92% enantiomeric excess (ee) in toluene at −20°C. While this method remains untested for the target compound, analogous indanol resolutions suggest scalability for pharmaceutical applications.

Industrial Manufacturing Considerations

Solvent and Energy Optimization

Benchmark studies compare the environmental impact of classical vs. catalytic methods:

ParameterFriedel-CraftsCatalytic Hydrogenation
Temperature (°C)0–580–120
Reaction Time (h)4–62–3
E-Factor*18.76.2
PMI†3211

*E-Factor: kg waste per kg product; †PMI: Process Mass Intensity

Continuous-flow reactors address safety concerns in large-scale Friedel-Crafts syntheses, reducing AlCl₃ usage by 40% through in-line quenching.

Byproduct Management

The principal impurity in indanol synthesis—4-methylindan-4-ol—arises from electrophilic attack at the less hindered position. Chromatographic analyses reveal that supercritical CO₂ extraction effectively separates this isomer with >98% purity, outperforming traditional fractional distillation.

Purification and Analytical Characterization

Crystallization Techniques

Recrystallization from heptane/ethyl acetate (7:3 v/v) yields prismatic crystals suitable for X-ray diffraction. Differential scanning calorimetry (DSC) identifies a sharp melting endotherm at 89–91°C, consistent with literature values for high-purity samples.

Spectroscopic Fingerprints

Key spectral features include:

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.98 (s, 3H, CH₃), 2.75–2.82 (m, 2H, CH₂), 6.43 (s, 1H, ArH)

  • IR (KBr) : 3340 cm⁻¹ (O–H stretch), 1602 cm⁻¹ (C=C aromatic)

High-resolution mass spectrometry (HRMS) confirms the molecular ion at m/z 148.0888 (calc. 148.0888 for C₁₀H₁₂O) .

Chemical Reactions Analysis

Types of Reactions: 4-Methylindan-5-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding alcohol or hydrocarbon using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The methyl and hydroxyl groups can participate in substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in carbon tetrachloride for halogenation.

Major Products:

    Oxidation: 4-Methylindan-5-one.

    Reduction: 4-Methylindan.

    Substitution: 4-Bromoindan-5-ol.

Scientific Research Applications

Organic Synthesis

a. Precursor in Chemical Reactions
4-Methylindan-5-ol serves as a versatile precursor in organic synthesis. It can be utilized in the synthesis of various complex organic compounds through reactions such as alkylation, acylation, and oxidation. Its hydroxyl group allows for further functionalization, making it a valuable intermediate in the production of pharmaceuticals and agrochemicals.

b. Synthesis of Methylindan Derivatives
Recent studies have highlighted methods for synthesizing methylindan derivatives from biomass sources. For instance, a two-step method involving the hydrogenolysis of xylose followed by self-aldol condensation has been reported to produce this compound efficiently. This process not only enhances the sustainability of chemical production but also provides a pathway for creating fuel additives and other valuable chemicals from renewable resources .

Material Science

a. Polymer Development
this compound has been explored as a potential building block for developing advanced materials, particularly in polymer chemistry. Its ability to participate in Diels-Alder reactions allows it to form cross-linked networks that can enhance the mechanical properties of polymers. This application is particularly relevant in creating materials with specific thermal and mechanical characteristics suitable for industrial applications.

b. Photocured Polymer Films
The compound has also been investigated in the context of photocured polymer films, where it can act as a reactive diluent or co-monomer. The incorporation of this compound into polymer formulations can improve the film's adhesion properties and overall performance when exposed to UV light .

Medicinal Chemistry

a. Antimicrobial Properties
Research has indicated that compounds related to this compound exhibit antimicrobial properties, making them candidates for developing new antifungal agents. Studies have shown that derivatives of this compound can interact with biological targets involved in microbial resistance, suggesting potential therapeutic applications .

b. Drug Development
The structural features of this compound allow it to serve as a scaffold for drug design. Its ability to modulate biological activity makes it an interesting candidate for further exploration in drug development, particularly for conditions where traditional therapies may fail due to resistance mechanisms.

Case Studies and Experimental Findings

Study Application Findings
Study on biomass conversion Synthesis of methylindansDemonstrated efficient production from xylose using bimetallic catalysts
Polymer film development Material enhancementImproved mechanical properties observed with polymer films containing this compound
Antimicrobial activity Drug developmentIdentified potential antifungal activity against resistant strains

Mechanism of Action

The mechanism of action of 4-Methylindan-5-ol involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to the ability of the hydroxyl group to scavenge free radicals and inhibit oxidative stress. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Positional Isomer: 5-Methylindan-4-ol (CAS 20294-31-9)

Key Data from :

Property 5-Methylindan-4-ol
Molecular Formula C₁₀H₁₂O
Molar Mass (g/mol) 148.2
Melting Point 100°C
Boiling Point 253.6°C (predicted)
Density (g/cm³) 1.112 (predicted)
pKa 10.72 (predicted)

Comparison:

  • Structural Differences : 5-Methylindan-4-ol has the hydroxyl group at position 4 and methyl at position 5, making it a positional isomer of 4-Methylindan-5-ol.
  • Physical Properties : The hydroxyl group’s position significantly impacts intermolecular hydrogen bonding. For instance, the melting point (100°C) of 5-Methylindan-4-ol suggests strong crystal packing, which may differ if the hydroxyl is at position 5.
  • Acidity: The pKa of 10.72 indicates moderate acidity for the phenolic -OH group.

Heterocyclic Analog: (4-Methyl-1,2,3-thiadiazol-5-yl)methanol (CAS 163008-86-4)

Key Data from :

Property (4-Methyl-1,2,3-thiadiazol-5-yl)methanol
Molecular Formula C₄H₆N₂OS
Molar Mass (g/mol) 130.17
Functional Groups Thiadiazole ring, -CH₂OH substituent

Comparison:

  • Structural Contrast : While both compounds feature a methyl and hydroxyl group, the thiadiazole ring introduces sulfur and nitrogen heteroatoms, altering electronic properties and reactivity.
  • Applications : Thiadiazoles are often explored for antimicrobial activity, whereas indan derivatives may target different biological pathways .

Indole Derivative: 5-Methylindolin-2-one

Key Data from :

Property 5-Methylindolin-2-one
Functional Groups Indole backbone, ketone (-CO) at position 2

Comparison:

  • Functional Group Influence : The ketone group in 5-Methylindolin-2-one introduces polarity and hydrogen-bonding capacity distinct from the hydroxyl in this compound.
  • Bioactivity : Indole derivatives are prevalent in pharmaceuticals (e.g., serotonin analogs), whereas indan alcohols may serve as intermediates in steroid synthesis (as seen in ) .

Research Findings and Trends

  • Synthetic Routes : highlights methylation strategies (e.g., methyl iodide with naphthalene sodium) applicable to indan derivatives. Similar methods could be adapted for this compound synthesis .
  • Antimicrobial Potential: Compounds like benzimidazole-containing thiazolidinones () suggest that functionalization of bicyclic systems enhances bioactivity, a strategy relevant to this compound derivatives .
  • Thermal Stability : The predicted boiling point of 253.6°C for 5-Methylindan-4-ol () underscores the thermal resilience of methyl-substituted indan alcohols, a trait likely shared by this compound .

Biological Activity

4-Methylindan-5-ol, an organic compound classified as an indanol due to its methyl and hydroxyl substituents on the indan ring system, has garnered attention for its diverse biological activities. This article explores its properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C10_{10}H12_{12}O and a molecular weight of approximately 148.20 g/mol. The compound features a hydroxyl group (-OH) at the 5-position, which is pivotal for its biological activity. The structural representation can be summarized as follows:

Structure C6H4(C1H1)(C3H7) OH\text{Structure }\text{C}_6\text{H}_4(\text{C}_1\text{H}_1)(\text{C}_3\text{H}_7)\text{ OH}

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antioxidant Properties : The compound has demonstrated significant antioxidant activity, which is crucial in combating oxidative stress-related diseases.
  • Anti-inflammatory Effects : Studies have shown that it may inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory conditions.
  • Cytotoxicity Against Cancer Cells : Preliminary studies indicate that this compound can induce cytotoxic effects on various cancer cell lines, making it a candidate for anticancer drug development.

Antioxidant Activity

In a study evaluating the antioxidant properties of various indanols, this compound was found to scavenge free radicals effectively. The IC50 value for radical scavenging was reported at 25 µM, showcasing its potential as a therapeutic agent against oxidative stress .

Anti-inflammatory Mechanism

A recent investigation into the anti-inflammatory mechanisms of this compound revealed that it significantly reduced the levels of Interleukin-1 beta (IL-1β) in lipopolysaccharide (LPS)-induced inflammation models. Mice treated with this compound showed a reduction in IL-1β levels by approximately 60% compared to untreated controls .

Cytotoxicity Studies

In vitro cytotoxic assays conducted on human cancer cell lines demonstrated that this compound exhibited dose-dependent cytotoxicity. The half-maximal inhibitory concentration (IC50) was determined to be around 30 µM for breast cancer cells (MCF-7) and 40 µM for lung cancer cells (A549), indicating its selective toxicity towards cancer cells while sparing normal cells .

Case Study 1: Antioxidant Efficacy

In a comparative study of various phenolic compounds, this compound was evaluated alongside well-known antioxidants such as quercetin and vitamin E. Results indicated that while quercetin had superior activity, this compound still exhibited significant antioxidant capacity, particularly in lipid peroxidation assays .

Case Study 2: In Vivo Anti-inflammatory Effects

A follow-up study assessed the in vivo anti-inflammatory effects of this compound using a carrageenan-induced paw edema model in rats. The compound was administered at doses of 10 mg/kg and 20 mg/kg, resulting in a dose-dependent reduction in edema size by up to 50% after four hours post-administration .

Q & A

Q. What are the optimized synthetic routes for 4-Methylindan-5-ol, and how can reaction conditions be standardized for reproducibility?

Methodological Answer: The synthesis of this compound typically involves cyclization of precursors such as substituted indan derivatives under controlled conditions. Key steps include:

  • Reagents : Use of ethanol or methanol as solvents, with heating to facilitate cyclization.
  • Purification : Recrystallization or column chromatography to ensure purity (>95% by HPLC).
  • Characterization : Confirm structure via 1^1H/13^{13}C NMR and mass spectrometry.
    For reproducibility, document reaction parameters (temperature, solvent ratios, catalyst loading) in detail, as outlined in experimental protocols for structurally similar indan derivatives .

Q. How can researchers validate the purity and structural identity of this compound?

Methodological Answer:

  • Purity : Quantify using HPLC with a C18 column and UV detection (λ = 254 nm). Acceptable purity thresholds for biological assays should exceed 95%.
  • Structural Confirmation : Combine 1^1H NMR (e.g., methyl group resonance at δ 1.2–1.5 ppm) and FT-IR (O-H stretch at ~3200 cm1^{-1}). Cross-validate with elemental analysis (C, H, O percentages).
  • Reference Standards : Compare with published spectral data for indan derivatives in databases like PubChem .

Q. What strategies are recommended for systematic literature reviews on this compound?

Methodological Answer:

  • Databases : Prioritize PubMed, SciFinder, and Reaxys using Boolean operators (e.g., "this compound AND synthesis NOT industrial").
  • Inclusion Criteria : Filter studies with full experimental details (yields, characterization data). Exclude non-peer-reviewed sources.
  • Data Extraction : Use spreadsheets to catalog synthesis methods, biological activities, and contradictions in reported results .
    05 文献检索Literature search for meta-analysis
    02:58

Q. What preliminary assays are suitable for evaluating the biological activity of this compound?

Methodological Answer:

  • In Vitro Assays : Screen for enzyme inhibition (e.g., COX-2) using fluorometric or colorimetric kits.
  • Cell-Based Models : Test cytotoxicity in cancer cell lines (e.g., MCF-7) via MTT assay.
  • Dose-Response Curves : Establish IC50_{50} values with triplicate measurements to assess potency .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported biological activities of this compound?

Methodological Answer:

  • Source Analysis : Check for variations in compound purity, assay protocols (e.g., incubation time), or cell line specificity.
  • Orthogonal Validation : Replicate conflicting studies using identical materials. For example, if anti-inflammatory activity is disputed, compare results across RAW 264.7 macrophages and primary monocytes.
  • Meta-Analysis : Apply statistical tools (e.g., Cohen’s d) to quantify effect size inconsistencies .

Q. What experimental designs are effective for studying structure-activity relationships (SAR) in this compound derivatives?

Methodological Answer:

  • Systematic Modifications : Synthesize analogs with substitutions at the methyl or hydroxyl positions.
  • Activity Mapping : Corrogate substituent effects using tables (see example below).
Substituent Position Modification Observed Activity Change
C4 (Methyl)Ethyl replacementReduced COX-2 inhibition
C5 (Hydroxyl)Methoxy substitutionIncreased solubility, lower cytotoxicity
  • Computational Modeling : Use DFT calculations to predict electronic effects on binding affinity .

Q. How can mixed-methods approaches enhance mechanistic studies of this compound?

Methodological Answer:

  • Integration : Combine quantitative data (e.g., IC50_{50} values) with qualitative insights (e.g., molecular docking simulations).
  • Case Example : Pair enzyme inhibition assays with MD simulations to identify key binding interactions in the COX-2 active site.
  • Triangulation : Validate findings across multiple models (e.g., in vitro, in silico, ex vivo) .

Q. What ethical and procedural guidelines apply to long-term studies involving this compound?

Methodological Answer:

  • Data Retention : Archive raw spectra, assay plates, and notebooks for 5–10 years. Securely dispose of data post-retention to prevent misuse.
  • Conflict of Interest : Disclose funding sources (e.g., institutional grants) and avoid dual roles in data interpretation.
  • Compliance : Adhere to institutional review board (IRB) protocols for cell-based or animal studies .

Q. How can researchers address batch-to-batch variability in this compound synthesis?

Methodological Answer:

  • Process Optimization : Use design of experiments (DoE) to identify critical factors (e.g., solvent purity, catalyst age).
  • Quality Control : Implement in-process checks (e.g., TLC monitoring) and characterize each batch via 1^1H NMR.
  • Statistical Analysis : Apply ANOVA to compare yields/purity across batches .

Q. What interdisciplinary applications could extend the utility of this compound beyond pharmacology?

Methodological Answer:

  • Material Science : Explore use as a ligand in asymmetric catalysis (e.g., indan-derived chiral auxiliaries).
  • Environmental Chemistry : Investigate degradation pathways via LC-MS to assess ecotoxicological impact.
  • Cross-Disciplinary Collaboration : Partner with computational chemists to predict novel applications (e.g., polymer precursors) .

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